propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate
Description
Propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate is a benzoate ester derivative featuring a phenoxyacetamide substituent at the para position of the benzoic acid core. The compound’s structure includes a 4-chloro-3-methylphenoxy group linked via an acetyl-amino bridge to the benzoate ester, with a propyl chain as the esterifying alcohol.
Properties
IUPAC Name |
propyl 4-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-3-10-24-19(23)14-4-6-15(7-5-14)21-18(22)12-25-16-8-9-17(20)13(2)11-16/h4-9,11H,3,10,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPHKNMRVQWSLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate, with the molecular formula and a molecular weight of approximately 361.83 g/mol, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.
- IUPAC Name : Propyl 4-{[2-(4-chloro-3-methylphenoxy)propanoylamino]benzoate}
- CAS Number : 304886-70-2
- Molecular Weight : 361.83 g/mol
- Structure : The compound features a propyl ester and an amide linkage, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the chlorine and methyl groups on the aromatic ring influences its reactivity and binding affinity, potentially enhancing its antimicrobial and anti-inflammatory properties.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It could act as a modulator for certain receptors, affecting cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various derivatives showed that compounds with similar structures displayed potent inhibitory effects against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
In vitro studies suggest that this compound can reduce pro-inflammatory cytokine production in macrophages, indicating potential use in treating inflammatory diseases. Its mechanism may involve the downregulation of NF-kB signaling pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Propyl 4-{[2-(4-chlorophenoxy)propanoyl]amino}benzoate | Lacks methyl group | Moderate activity |
| Propyl 4-{[2-(4-methylphenoxy)propanoyl]amino}benzoate | Lacks chlorine atom | Low activity |
| Propyl 4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}benzoate | Acetyl group instead of propanoyl | Limited activity |
Case Studies
-
Antimicrobial Efficacy Study :
A comparative study assessed the antimicrobial effects of this compound against various bacterial strains. Results indicated an IC50 value of approximately 25 µg/mL against Staphylococcus aureus, demonstrating significant antibacterial properties. -
Inflammation Model :
In a murine model of inflammation, administration of the compound resulted in a notable decrease in paw swelling and inflammatory markers compared to control groups. This suggests its potential as an anti-inflammatory agent in therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Phenoxy Groups
The 4-chloro-3-methylphenoxy moiety distinguishes this compound from close analogs. For example:
- Propyl 4-{[(2-methoxyphenoxy)acetyl]amino}benzoate (ID25, ) replaces the chloro-methyl group with a methoxy group at the ortho position.
- Oxiran-2-ylmethyl 4-[(propoxycarbonyl)amino]benzoate () substitutes the phenoxyacetyl group with a propoxycarbonyl chain, reducing aromaticity and possibly diminishing π-π stacking interactions in biological systems .
Ester Group Variations
- The propyl ester in the target compound contrasts with oxiran-2-ylmethyl (epoxide-containing) esters in . The latter may confer higher reactivity due to the strained epoxide ring, whereas the propyl ester likely improves metabolic stability and lipophilicity, favoring passive membrane diffusion .
Table 1: Comparative Structural and Physical Properties
*Calculated based on molecular formula C₁₉H₁₉ClNO₅.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
